Phenethylmagnesium bromide
Overview
Description
Phenethylmagnesium bromide is an organometallic compound that is widely used in scientific research. It is a Grignard reagent, which means it is a type of organometallic compound that is used as a nucleophile in organic synthesis. Phenethylmagnesium bromide is particularly useful in the synthesis of complex organic molecules, and it has a wide range of applications in the field of chemistry.
Scientific Research Applications
Hydrodehalogenation of 1,1-Dibromocyclopropanes : Phenethylmagnesium bromide is used in the conversion of 1,1-dibromocyclopropanes to monobromocyclopropanes. The presence of titanium compounds enhances this reaction, leading to products like ethylbenzene and small amounts of styrene (Dulayymi et al., 2000).
Nuclear Magnetic Resonance (NMR) Spectra Studies : Phenethylmagnesium bromide has been studied through NMR spectroscopy, providing insights into its structural and dynamic characteristics, essential for understanding its reactivity in chemical processes (Nordlander & Roberts, 1959).
Grignard Exchange Reactions : This compound participates in exchange reactions with 1,3-dienes or styrenes under the influence of Cp2TiCl2, a process essential for preparing α-arylethyl and allylic Grignard reagents, crucial in organic synthesis (Sato et al., 1980).
Synthesis of 2-Arylquinolines : Phenethylmagnesium bromide, prepared from arylethyl bromides and magnesium, is used in the synthesis of 2-arylquinolines, showcasing its utility in the formation of complex organic molecules (Naruto & Togo, 2020).
Iron-Catalyzed Hydromagnesiation : In the synthesis of benzylic Grignard reagents, phenethylmagnesium bromide plays a critical role. It has been directly observed and characterized, highlighting its application in the synthesis of pharmaceuticals like ibuprofen (Greenhalgh et al., 2014).
properties
IUPAC Name |
magnesium;ethylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZDXXLCWXHNOB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC=CC=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethylmagnesium bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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